molecular formula C14H9BrClNO3 B3695319 N-(2-bromobenzoyloxy)-4-chlorobenzamide

N-(2-bromobenzoyloxy)-4-chlorobenzamide

Cat. No.: B3695319
M. Wt: 354.58 g/mol
InChI Key: XBZVDYJKCJLDSB-UHFFFAOYSA-N
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Description

N-(2-Bromobenzoyloxy)-4-chlorobenzamide is a benzamide derivative featuring a 2-bromobenzoyloxy substituent and a 4-chlorophenyl group. Benzamide derivatives are widely studied for their diverse applications, including pharmaceuticals and materials science, due to their tunable electronic and steric profiles .

Properties

IUPAC Name

[(4-chlorobenzoyl)amino] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO3/c15-12-4-2-1-3-11(12)14(19)20-17-13(18)9-5-7-10(16)8-6-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZVDYJKCJLDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzoyloxy)-4-chlorobenzamide typically involves the reaction of 2-bromobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the reaction conditions and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted benzamides or benzoyloxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: N-(2-bromobenzoyloxy)-4-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzamides on cellular processes. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound has shown potential as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its derivatives are being investigated for their anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structure combines bromine and chlorine atoms at distinct positions. Key analogs and their substituent effects are summarized below:

Compound Name Substituents Key Features Reference
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 4-Chlorobenzamide + 3-benzyl-5-hydroxyphenyl Hydroxyl group enhances polarity; benzyl group increases steric bulk
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide 4-Chlorobenzamide + benzothiazole ring Benzothiazole introduces π-conjugation; higher melting point (202–212°C)
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Chlorobenzamide + chromen-oxo group Chromen ring may enhance fluorescence or bioactivity
N-(2-aminoethyl)-4-chlorobenzamide hydrochloride (RO16-1649) 4-Chlorobenzamide + aminoethyl side chain Pharmacological activity as imidazoline I2 receptor ligand

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) in the target compound may reduce electron density at the amide carbonyl compared to methoxy or methyl substituents .

Key Observations :

  • Ultrasound-assisted synthesis () may reduce reaction times but requires specialized equipment.
  • Heterocyclic fusion (e.g., oxazole in ) increases synthetic complexity but can improve bioactivity.

Physical and Spectroscopic Properties

Melting points and spectral data reflect structural differences:

Compound Name Melting Point (°C) Key Spectral Data (1H NMR, IR) Reference
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide 202–212 1H NMR: δ 7.94 (d, J = 8.3 Hz, aromatic H); IR: 1640 cm⁻¹ (amide C=O)
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 191.6–192.8 1H NMR: δ 10.12 (NH), 9.36 (OH); IR: 3335 cm⁻¹ (NH stretch)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Not specified 1H NMR: δ 3.79 (–OCH3); IR: 1215 cm⁻¹ (C–O stretch)

Key Observations :

  • The benzothiazole ring in contributes to higher melting points due to increased rigidity and intermolecular interactions.
  • Hydroxyl and amino groups (e.g., RO16-1649 in ) introduce hydrogen bonding, affecting solubility.

Biological Activity

N-(2-bromobenzoyloxy)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, molecular modeling, and biological assays.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of a bromine atom on the benzoyloxy group and a chlorine atom on the benzamide moiety. This unique arrangement contributes to its biological activity.

Molecular Formula: C14H11BrClNO2
Molecular Weight: 328.6 g/mol
CAS Number: 1348789

Synthesis

The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The synthesis pathway generally includes:

  • Formation of the Benzamide Backbone:
    • Reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.
    • Reaction with an amine to yield the benzamide.
  • Bromination:
    • Bromination of the benzoyl moiety using bromine or brominating agents to introduce the bromine substituent.
  • Final Coupling Reaction:
    • Coupling of the brominated compound with an appropriate hydroxyl compound to form this compound.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

  • Tested Microorganisms:
    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
    • Fungi: Candida albicans

The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL against tested strains, indicating promising antimicrobial potential.

Anticancer Activity

This compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The results from Sulforhodamine B (SRB) assays indicated:

  • IC50 Values: Ranged from 10-30 µM, suggesting effective cytotoxicity against cancer cells.
  • Mechanism: The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes between this compound and target proteins involved in bacterial growth and cancer proliferation. Key findings include:

  • Target Proteins: DNA gyrase (for antibacterial activity) and estrogen receptors (for anticancer activity).
  • Binding Affinity: Docking scores indicated strong binding interactions, which correlate with observed biological activities.

Case Studies

  • Antimicrobial Efficacy Study:
    A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of benzamide compounds, including this compound, showing enhanced antimicrobial effects compared to non-brominated analogs due to increased lipophilicity and membrane permeability .
  • Cancer Cell Line Study:
    Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromobenzoyloxy)-4-chlorobenzamide
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